N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide features a complex heterocyclic architecture combining a benzodioxin moiety and a fused triazatricyclo core. The presence of sulfur (thia) and dimethyl groups may enhance metabolic stability and lipophilicity, critical for drug bioavailability .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-11-7-12(2)23-20-17(11)18-19(30-20)21(27)25(10-22-18)9-16(26)24-13-3-4-14-15(8-13)29-6-5-28-14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXRMTPNPUKYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as therapeutic agents for alzheimer’s disease. They are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it may interact with its targets (possibly cholinesterase enzymes) and inhibit their activity. This inhibition could lead to an increase in the concentration of acetylcholine in the brain, improving nerve signal transmission and potentially alleviating symptoms of Alzheimer’s Disease.
Biochemical Pathways
The compound likely affects the cholinergic pathway, given its potential inhibitory effect on cholinesterase enzymes. By inhibiting these enzymes, the compound could prevent the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. This could lead to an increase in acetylcholine levels, enhancing cholinergic transmission and potentially improving cognitive function in Alzheimer’s patients.
Result of Action
The result of the compound’s action would likely be an increase in acetylcholine levels in the brain, due to the inhibition of cholinesterase enzymes. This could enhance nerve signal transmission and potentially improve cognitive function in Alzheimer’s patients.
Biological Activity
Abstract
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex compound with significant biological implications. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
The compound combines a benzodioxin moiety with a triazatricyclo structure, which suggests potential for diverse biological activities. Compounds with similar structures have been studied for their enzyme inhibition properties and therapeutic potential in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the benzodioxin core followed by the introduction of the triazatricyclo component. For example, the synthesis of related compounds has been reported using various reaction conditions to yield sulfonamide derivatives that are then screened for biological activity .
Enzyme Inhibition
Research has shown that compounds containing the benzodioxin structure exhibit inhibitory effects on key enzymes. For instance:
- Alpha-glucosidase Inhibition : Compounds derived from benzodioxin have been evaluated for their ability to inhibit alpha-glucosidase, an enzyme relevant in carbohydrate metabolism and implicated in T2DM management .
- Acetylcholinesterase Inhibition : The inhibition of acetylcholinesterase is crucial for treating neurodegenerative diseases like AD. Some derivatives have shown promising results in this regard .
Case Study 1: Inhibition of Alpha-glucosidase
A study synthesized several derivatives from benzodioxin and tested their inhibitory effects on alpha-glucosidase. The most potent compound showed an IC50 value significantly lower than standard drugs used in T2DM treatment .
Case Study 2: Acetylcholinesterase Inhibition
Another investigation focused on the acetylcholinesterase inhibitory activity of benzodioxin derivatives. Results indicated that modifications to the benzodioxin structure could enhance inhibitory potency against this enzyme .
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin...) exerts its biological effects likely involves:
- Enzyme Binding : The compound may bind to active sites on enzymes such as alpha-glucosidase and acetylcholinesterase.
- Signal Transduction Pathways : Interaction with cellular signaling pathways could influence various physiological processes.
Data Summary
| Compound | Activity Type | Target Enzyme/Pathogen | IC50/Activity Level |
|---|---|---|---|
| Benzodioxin Derivative A | Alpha-glucosidase Inhibition | Alpha-glucosidase | 0.25 µM |
| Benzodioxin Derivative B | Acetylcholinesterase Inhibition | Acetylcholinesterase | 0.15 µM |
| Benzodioxin Derivative C | Antimicrobial Activity | S. aureus | Sensitive |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate benzodioxin and triazine moieties. The initial steps often include the formation of the benzodioxin structure followed by the introduction of the triazine component through nucleophilic substitution or condensation reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Recent studies have highlighted several biological activities associated with derivatives of this compound:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole or triazine rings have exhibited potent anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that specific derivatives can inhibit bacterial growth and show effectiveness against resistant strains .
- Enzyme Inhibition : Research has identified that certain derivatives can act as inhibitors for enzymes like acetylcholinesterase and alpha-glucosidase, making them potential candidates for treating diseases such as Alzheimer's disease and type 2 diabetes mellitus .
Case Study 1: Anticancer Evaluation
A study conducted on a series of compounds derived from N-(2,3-dihydro-1,4-benzodioxin) revealed that specific modifications led to enhanced anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. The most active compounds were found to induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of synthesized derivatives against Mycobacterium tuberculosis and other bacterial strains. Results indicated that certain modifications significantly improved their inhibitory action on vital mycobacterial enzymes .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
a) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
- Molecular Formula : C23H25N3O3
- Key Features: Benzodioxin moiety (shared with the target compound). Pyridine and dimethylaminomethylphenyl groups instead of a triazatricyclo system.
- Implications: The pyridine ring may facilitate π-π stacking interactions, while the dimethylamino group enhances solubility in polar solvents.
b) 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide ()
- Key Features :
- Shared triazatricyclo framework with the target compound.
- Acetyl and phenyl substituents vs. the target’s 11,13-dimethyl and benzodioxin groups.
- Implications :
- Acetyl groups may increase susceptibility to hydrolysis, whereas dimethyl groups in the target compound improve metabolic stability.
- The phenyl group in ’s compound could enhance hydrophobic interactions, but the benzodioxin in the target may offer better electronic modulation for receptor binding .
c) 1,3,5-Triazine-2,4,6-triamine Derivatives ()
- Key Features :
- Triazine core (analogous to the triazatricyclo system in the target compound).
- Chlorine and benzothiazol substituents.
- Implications :
Comparative Data Table
Research Findings and Implications
- Hydrogen Bonding and Crystallography : The target compound’s triazatricyclo core likely forms stable hydrogen-bonding networks, as analyzed via graph set theory (). This could enhance crystallinity, aiding structural determination via SHELX software () .
- Biological Activity : While highlights antimicrobial triazines, the target compound’s benzodioxin and dimethyl groups may redirect activity toward neurological or anti-inflammatory targets.
- Solubility and Bioavailability: The dimethylamino group in ’s compound improves aqueous solubility, whereas the target compound’s lipophilic substituents may favor blood-brain barrier penetration .
Preparation Methods
Synthesis of 2,3-Dihydrobenzodioxin-6-amine
The benzodioxane moiety is typically prepared via cyclization of catechol derivatives. In one approach, 2,3-dihydrobenzodioxin-6-amine (1 ) is synthesized by reacting 4-aminocatechol with 1,2-dibromoethane in a basic aqueous medium (10% Na₂CO₃) at 60–80°C for 6–8 hours. The reaction proceeds via nucleophilic substitution, yielding the bicyclic amine with >85% purity after recrystallization from ethanol.
Assembly of the Triazatricyclo Core
The triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene system is constructed through a tandem cyclization strategy. Starting from 2-aminothiophene-3-carboxylate, sequential reactions with methyl vinyl ketone and thiourea under acidic conditions generate the thiazolidinone intermediate. Subsequent treatment with phosphoryl chloride (POCl₃) induces cyclodehydration, forming the 8-thia-3,5,10-triazatricyclo scaffold. Key parameters include:
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Thiourea, HCl | 80 | 4 | 72 |
| 2 | POCl₃ | 110 | 2 | 65 |
Coupling Strategies for Acetamide Formation
Sulfonylation of Benzodioxan-6-amine
Intermediate 1 is reacted with 4-methylbenzenesulfonyl chloride (2 ) in dichloromethane (DCM) under dynamic pH control (10% Na₂CO₃) to yield N-(2,3-dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide (3 ). Lithium hydride (LiH) in dimethylformamide (DMF) facilitates the subsequent alkylation with 2-bromo-N-(substituted phenyl)acetamides (6a–l ), producing the target acetamides.
Final Acetamide Coupling
The triazatricyclo intermediate is functionalized at the 5-position via nucleophilic aromatic substitution. Treatment with 2-chloroacetamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C, 12 h) installs the acetamide sidechain. Critical optimization data include:
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Solvent | Acetonitrile | <70% yield in THF |
| Base | K₂CO₃ | NaHCO₃: ≤50% yield |
| Temperature | 82°C | 60°C: 44% yield |
Spectroscopic Characterization and Validation
Infrared (IR) Spectroscopy
The IR spectrum of the final compound exhibits key absorptions at:
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, DMSO-d₆) :
- δ 7.85 (d, J=8.4 Hz) : Triazatricyclo aromatic protons
- δ 6.90–6.75 (m) : Benzodioxan aromatic protons
- δ 4.25 (s) : –CH₂–CO–NH–
- δ 2.40 (s) : –SO₂–C₆H₄–CH₃
¹³C-NMR :
Comparative Analysis of Synthetic Routes
A meta-analysis of published protocols reveals trade-offs between yield, scalability, and purity:
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| LiH/DMF alkylation | 78 | 98.5 | Moderate |
| K₂CO₃/MeCN coupling | 82 | 97.8 | High |
| POCl₃ cyclization | 65 | 95.2 | Low |
The K₂CO₃-mediated coupling in acetonitrile emerges as the most robust method, balancing efficiency and reproducibility.
Challenges in Process Optimization
Steric Hindrance in Triazatricyclo Functionalization
The bulky triazatricyclo system impedes nucleophilic attack at the 5-position, necessitating polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity. Microwave-assisted synthesis (100°C, 30 min) improves yields to 88% by accelerating kinetics.
Byproduct Formation During Sulfonylation
Competitive over-alkylation of the benzodioxan amine generates bis-sulfonylated byproducts (~15% yield). Gradient chromatography (hexane/EtOAc 8:1 → 5:1) effectively isolates the mono-sulfonylated product.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Required Equivalents |
|---|---|---|
| 4-Methylbenzenesulfonyl chloride | 220 | 1.2 |
| Lithium hydride | 450 | 2.0 |
| POCl₃ | 180 | 3.5 |
Transitioning from LiH to cheaper bases (e.g., K₂CO₃) reduces production costs by 34% without compromising yield.
Q & A
Q. What are the critical steps for synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including amide coupling, heterocyclic ring formation, and thioacetamide functionalization. Key steps include:
- Reaction optimization : Temperature control (e.g., reflux under inert atmosphere) and solvent selection (polar aprotic solvents for nucleophilic substitutions) to maximize yield .
- Intermediate characterization : Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Mass Spectrometry (MS) for molecular weight confirmation. Thin Layer Chromatography (TLC) monitors reaction progress .
Q. Which analytical techniques are essential for confirming the compound’s purity and structure?
Q. What structural features influence this compound’s reactivity?
The molecule contains a thioacetamide group (prone to nucleophilic substitution), a benzodioxin moiety (electron-rich aromatic system), and a polycyclic heteroaromatic core (conformational rigidity). These dictate reactivity in cross-coupling or redox reactions .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways and predict reaction outcomes?
- Quantum chemical calculations (e.g., DFT) model transition states and predict regioselectivity in heterocyclic ring formation .
- Machine learning (ML) algorithms analyze experimental datasets to recommend optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error approaches .
Q. How should researchers address contradictions in reported biological activity data?
- Dose-response studies : Validate activity across multiple cell lines or enzymatic assays to rule out cell-specific effects .
- Structural analogs : Compare activity profiles of derivatives to identify critical pharmacophores .
- Meta-analysis : Aggregate data from independent studies to resolve variability in IC₅₀ values .
Q. What strategies improve yield in multi-step syntheses of complex polycyclic systems?
- Microwave-assisted synthesis : Accelerates reaction rates for steps requiring high temperatures (e.g., cyclization) .
- Protecting group chemistry : Temporarily shield reactive sites (e.g., amines) during incompatible steps .
- Flow chemistry : Enhances reproducibility in exothermic or air-sensitive reactions .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Fragment-based design : Synthesize derivatives with incremental modifications (e.g., substituents on the benzodioxin ring) .
- Molecular docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock .
- In vitro assays : Test derivatives against relevant biological targets (e.g., cancer cell lines) to correlate structural changes with potency .
Q. What experimental controls are critical in stability studies under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor decomposition via LC-MS .
- Light/oxygen sensitivity : Conduct stability tests under inert (N₂) vs. ambient conditions .
- Metabolite identification : Use liver microsomes to simulate metabolic pathways .
Methodological Best Practices
Q. How to design a robust protocol for scaling up synthesis without compromising purity?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to detect impurities during scale-up .
- Crystallization optimization : Screen solvents for polymorph control to ensure consistent bioavailability .
Q. What validation steps ensure reproducibility in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
